molecular formula C19H14FN3 B8255969 (2E)-2-[1-(4-fluorophenyl)-7,8-dihydro-6H-benzo[f]indazol-5-ylidene]acetonitrile

(2E)-2-[1-(4-fluorophenyl)-7,8-dihydro-6H-benzo[f]indazol-5-ylidene]acetonitrile

Cat. No.: B8255969
M. Wt: 303.3 g/mol
InChI Key: PNZPQNFPTNQSKX-MDWZMJQESA-N
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Description

(2E)-2-[1-(4-fluorophenyl)-7,8-dihydro-6H-benzo[f]indazol-5-ylidene]acetonitrile is a useful research compound. Its molecular formula is C19H14FN3 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2E)-2-[1-(4-fluorophenyl)-7,8-dihydro-6H-benzo[f]indazol-5-ylidene]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3/c20-16-4-6-17(7-5-16)23-19-11-14-3-1-2-13(8-9-21)18(14)10-15(19)12-22-23/h4-8,10-12H,1-3H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZPQNFPTNQSKX-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C=NN(C3=C2)C4=CC=C(C=C4)F)C(=CC#N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C3C=NN(C3=C2)C4=CC=C(C=C4)F)/C(=C/C#N)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (60% in oil, 12.0 g, 300 mmol) in DME (600 mL) was added diethyl (cyanomethyl)phosphonate (53.1 g, 300 mmol) at a dropwise rate under nitrogen. After gas evolution ceases (about 30 min), 1-(4-fluorophenyl)-7,8-dihydro-1H-benzo[f]indazol-5(6H)-one (4, R1=4-Fluorophenyl) (42.0 g, 150 mmol) was added in portions. The reaction was stirred at rt for about 3 h, then the reaction was concentrated under reduced pressure and the residue was dissolved with EtOAc (1000 mL) and sat. aq. NH4Cl (500 mL). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified on silica gel (330 g) using a gradient of 70-100% DCM in heptane. Product fractions were combined and concentrated under reduced pressure to yield 2-(1-(4-fluorophenyl)-7,8-dihydro-1H-benzo[f]indazol-5(6H)-ylidene)acetonitrile (27, R1=4-Fluorophenyl) as a 2:1 mixture of isomers (42.9 g, 94%); LC/MS, method 3, Rt=2.57 min, MS m/z 304 (M+H)+. 1H NMR (400 MHz, DMSO) δ 8.60 (bs, 0.33H), 8.50 (d, J=0.9 Hz, 0.33H), 8.42 (bs, 0.67H), 8.40 (d, J=0.9 Hz, 0.67H), 7.88-7.76 (m, 2H), 7.67 (bs, 0.33H), 7.64 (bs, 0.67H), 7.52-7.36 (m, 2H), 6.32 (t, J=1.6 Hz, 0.67H), 5.73 (t, J=1.5 Hz, 0.33H), 3.03-2.95 (m, 2H), 2.90-2.83 (m, 1H), 2.71-2.64 (m, 1H), 1.93-1.81 (m, 2H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
53.1 g
Type
reactant
Reaction Step Two
Name
1-(4-fluorophenyl)-7,8-dihydro-1H-benzo[f]indazol-5(6H)-one
Quantity
42 g
Type
reactant
Reaction Step Three
Name
2-(1-(4-fluorophenyl)-7,8-dihydro-1H-benzo[f]indazol-5(6H)-ylidene)acetonitrile

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